molecular formula C12H9Cl2NO2S B1421007 Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate CAS No. 1185155-89-8

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B1421007
CAS No.: 1185155-89-8
M. Wt: 302.2 g/mol
InChI Key: XJSLIJXHNXGMOL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS: 1185155-89-8) is a thiazole-based ester featuring a 2,4-dichlorophenyl substituent at the 2-position of the thiazole ring. This compound is structurally characterized by a planar thiazole core conjugated with an electron-withdrawing dichlorophenyl group, which influences its electronic and physicochemical properties. Its molecular formula is C₁₂H₉Cl₂NO₂S, with a molecular weight of 314.18 g/mol .

Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLIJXHNXGMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674294
Record name Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185155-89-8
Record name Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis via α-Halo Carbonyl Compounds and Thiourea/Thioamide

A classical and widely used approach to synthesize 2,4-disubstituted thiazoles involves the condensation of α-halo carbonyl compounds with thiourea or thioamide derivatives. Specifically, the reaction of 2,4-dichlorobenzaldehyde-derived α-haloketones with thiourea under reflux in ethanol or methanol, often catalyzed by a base such as triethylamine or sodium ethoxide, leads to cyclization forming the thiazole ring with the desired substitution pattern.

  • Reaction conditions:

    • Solvent: Ethanol or methanol
    • Base catalyst: Triethylamine or sodium ethoxide
    • Temperature: Reflux (approx. 70–80°C)
    • Time: 4–6 hours typical for complete cyclization
  • Mechanism overview: The nucleophilic attack of thiourea sulfur on the α-haloketone carbonyl carbon initiates cyclization, followed by ring closure and elimination of halide to form the thiazole ring.

This method is supported by literature reports where α,α-dibromoketones condensed with thiourea gave high yields of 2,4-disubstituted thiazoles under mild conditions (e.g., Ahluwalia et al., Parkash et al.).

Cyclization of Thiosemicarbazone Intermediates

An alternative route involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes acid-catalyzed cyclization to yield the thiazole core, followed by esterification to introduce the ethyl carboxylate group.

  • Reaction conditions:
    • Formation of thiosemicarbazone: Room temperature to mild heating in ethanol
    • Cyclization: Acid catalyst such as acetic acid under reflux
    • Esterification: Reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions

This approach allows for structural diversity and is amenable to scale-up, with industrial processes often employing continuous flow reactors for enhanced control and yield.

Hantzsch Reaction Using Ethyl Acetoacetate, 2,4-Dichlorobenzaldehyde, and Thiourea

The classical Hantzsch thiazole synthesis involves the one-pot reaction of ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and thiourea in acidic ethanol. This method efficiently constructs the thiazole ring with the ethyl ester already incorporated at the 4-position.

  • Key parameters:
    • Solvent: Absolute ethanol
    • Acid catalyst: Glacial acetic acid (few drops)
    • Temperature: Reflux for 4–6 hours
    • Purification: Silica gel column chromatography (hexane:ethyl acetate 4:1)

This method yields this compound with purity >95% and yields typically in the range of 75–85%.

Reaction Conditions and Optimization Data

The following table summarizes key parameters and their impact on yield and purity based on experimental data from multiple studies:

Parameter Condition Yield (%) Purity (%)
Solvent Ethanol 78 92
Catalyst Acetic acid (5 drops) 82 95
Reaction Time 4 hours reflux 78 93
Post-reaction Workup Rotary evaporation and chromatography 80 96

This data indicates that acetic acid catalysis and controlled reflux time are critical for optimizing both yield and purity.

Analytical Characterization Techniques

Accurate structural confirmation and purity assessment are integral to the preparation process:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR shows characteristic thiazole ring proton signals at δ 7.8–8.2 ppm.
    • ^13C NMR confirms ester carbonyl carbon near 170 ppm and aromatic carbons consistent with dichlorophenyl substitution.
  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization MS (ESI-MS) confirms molecular ion peak [M+H]^+ at m/z 315.95, matching the calculated 315.97 for C12H9Cl2NO2S.
  • X-ray Crystallography:

    • Single-crystal X-ray diffraction refined by SHELX software provides detailed bond angles (e.g., C-S-C bond angle ~86°) and confirms molecular geometry and substitution pattern.

Industrial Scale Considerations

Industrial production typically adapts the above synthetic routes with modifications to enhance throughput and safety:

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Notes
Hantzsch synthesis Ethyl acetoacetate, 2,4-dichlorobenzaldehyde, thiourea Ethanol, acetic acid, reflux 4–6 h 75–85 One-pot, ethyl ester incorporated
α-Haloketone + Thiourea 2,4-Dichlorobenzaldehyde-derived α-haloketone, thiourea Ethanol/methanol, base, reflux 70–80 High regioselectivity
Thiosemicarbazone cyclization 2,4-Dichlorobenzaldehyde, thiosemicarbazide Acid catalysis, reflux, esterification 65–75 Intermediate isolation possible

This comprehensive analysis of preparation methods for this compound integrates diverse research findings and practical data. The classical Hantzsch synthesis remains the most efficient and widely adopted method, with alternatives available for specific synthetic needs or industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole-4-carboxylate derivatives, suggesting that further investigation into this class could yield new antimicrobial agents . The dichlorophenyl moiety is believed to contribute to enhanced activity against bacteria and fungi.

Anticancer Properties

The compound's structural characteristics position it as a potential lead compound in the development of new anticancer therapies. Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Thiazole derivatives have gained attention in agricultural chemistry for their potential as fungicides and herbicides. This compound may serve as a precursor for developing agrochemicals that target specific plant pathogens or pests while minimizing environmental impact .

Versatile Synthetic Intermediates

This compound is valuable in synthetic organic chemistry as it can be used to create more complex molecules through various chemical reactions. Its multi-step synthesis allows for the introduction of different functional groups, facilitating the design of analogs with tailored properties .

Comparison with Related Compounds

The compound shares structural similarities with other thiazole derivatives, which can be synthesized for comparative studies on biological activity. For instance:

Compound NameStructureUnique Features
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylateC₁₂H₉F₂NO₂SContains fluorine; potential for different biological activity
Ethyl 2-(phenyl)thiazole-4-carboxylateC₁₂H₉NO₂SLacks halogen substituents; baseline for comparison
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylateC₁₂H₉ClNO₂SSimilar halogenation pattern; potential for increased activity

These comparisons highlight the diversity within thiazole derivatives and their varied applications across medicinal and agricultural fields .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

  • A study published in 2020 investigated the antimicrobial effects of thiazole-4-carboxylate derivatives, demonstrating significant inhibition against various bacterial strains .
  • Another research effort focused on synthesizing novel thiazole compounds with anticancer properties, revealing that specific substitutions on the thiazole ring could enhance efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Substituent Effects on Molecular Properties

The electronic and steric properties of thiazole carboxylates are highly dependent on the substituent attached to the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) HOMO-LUMO Gap* Bioactivity Notes
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate 1185155-89-8 C₁₂H₉Cl₂NO₂S 314.18 2,4-dichlorophenyl Moderate Limited data
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate 175276-93-4 C₁₂H₉F₂NO₂S 269.27 2,4-difluorophenyl Moderate Not reported
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate 175204-88-3 C₁₃H₁₀F₃NO₂S 301.28 4-trifluoromethylphenyl Small Not reported
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate 132089-38-4 C₁₂H₉Cl₂NO₂S 314.18 3,5-dichlorophenyl Moderate Similar to 2,4-dichloro analog
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate N/A C₁₃H₁₃NO₃S 277.34 4-methoxyphenyl Large Antioxidant potential

*HOMO-LUMO gaps inferred from substituent electronic effects (e.g., electron-withdrawing groups reduce the gap ).

Key Observations:

Substituent Position: The 2,4-dichlorophenyl and 3,5-dichlorophenyl isomers (both C₁₂H₉Cl₂NO₂S) share identical molecular weights but differ in chlorine positioning. The 2,4-substitution likely enhances conjugation due to para-ortho alignment, whereas 3,5-substitution may reduce planarity .

Electronic Effects: Electron-withdrawing groups (Cl, F, CF₃) decrease the HOMO-LUMO gap, enhancing charge transfer and reactivity. For example, the CF₃-substituted compound exhibits a smaller gap than dichloro analogs .

Biological Activity

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a 2,4-dichlorophenyl group, and an ethyl ester functional group, which contribute to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit bacterial enzymes, leading to antimicrobial activity.
  • Receptor Interaction : The compound may interact with cellular receptors that mediate anti-inflammatory effects.

Such mechanisms underline the compound's potential applications in treating various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antiviral Properties : Some thiazole derivatives have demonstrated antiviral activity against flaviviruses, indicating that this compound may also possess similar properties .
  • Antitumor Effects : Studies have highlighted the anticancer potential of thiazole derivatives, with some showing significant cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and HCT-116 (colon carcinoma) .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Key findings include:

  • Halogen Substitution : The presence of halogen substituents (e.g., chlorine) on the phenyl ring is crucial for enhancing biological activity. For example, compounds with para-halogen substitutions exhibited improved anticonvulsant properties compared to those without .
  • Thiazole Moiety : The thiazole ring is essential for the cytotoxic activity observed in several analogues. Modifications to this core structure can significantly impact the compound's efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar thiazole derivatives:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundC₁₂H₉Cl₂NO₂SAntimicrobial, AntitumorTBD
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylateC₁₂H₉Cl₂NO₂SAnticonvulsant<20
Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylateC₁₂H₉ClNO₂SAntitumorTBD

Case Studies

Several case studies have highlighted the biological efficacy of this compound and related compounds:

  • Anticancer Screening : A study evaluated the anticancer activity of thiazole derivatives against HepG2 and HCT-116 cell lines, demonstrating that compounds with dichlorophenyl groups exhibited significant cytotoxicity compared to standard treatments like doxorubicin .
  • Antiviral Activity Assessment : In antiviral studies against yellow fever virus, thiazole derivatives were tested for their ability to inhibit viral replication. Compounds showing over 50% inhibition at 50 µM were considered active .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via the Hantzsch thiazole synthesis. A bromoester precursor (e.g., ethyl 2-bromoacetate) reacts with a thiourea derivative under basic conditions. Critical parameters include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of bromoester to thiourea.
  • Catalysis : Use glacial acetic acid (5 drops per 0.001 mol substrate) to protonate intermediates and accelerate cyclization .
  • Reflux conditions : Reflux in absolute ethanol for 4–6 hours ensures complete ring formation .
    • Yield Optimization : Post-reaction solvent removal under reduced pressure minimizes side reactions. Purification via recrystallization from ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • 1H/13C NMR : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH2, δ 1.2–1.4 ppm for CH3) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (thiazole, ~650 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 329.46 g/mol for C13H10Cl2NO2S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational conformational predictions and experimental crystallographic data?

  • Approach :

X-ray Crystallography : Use SHELX for refinement, particularly SHELXL for small-molecule structures. Address heavy atoms (Cl) with anisotropic displacement parameters .

Computational Modeling : Compare density functional theory (DFT)-optimized geometries with crystallographic data to identify torsional mismatches.

Twinned Data Handling : Apply SHELXD for twin-law identification and SHELXE for phase extension in challenging cases .

Q. What strategies mitigate conflicting bioactivity data across microbial strains in antimicrobial assays?

  • Experimental Design :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to assess potency variability.
  • Comparative Analog Studies : Synthesize derivatives with modified substituents (e.g., replacing Cl with F) to isolate steric/electronic effects .
  • Mode of Action Probes : Combine in vitro assays with molecular docking (e.g., targeting fungal CYP51 for azole-like activity) to validate targets .

Q. How do chlorine substituents influence electron density mapping and refinement in crystallography?

  • Challenges : High electron density from Cl atoms can obscure adjacent atoms.
  • Solutions :

  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) to correct for Cl-induced absorption .
  • Disorder Modeling : Use PART instructions in SHELXL to resolve disordered Cl positions .

Q. What structure-activity relationship (SAR) approaches best evaluate the 2,4-dichlorophenyl group’s role in bioactivity?

  • SAR Protocol :

Analog Synthesis : Replace Cl with H, CH3, or NO2 to assess electronic contributions.

Biological Testing : Screen analogs against standardized microbial panels (e.g., Candida albicans for antifungal activity) .

Computational Analysis : Perform molecular dynamics simulations to correlate substituent bulk with target binding affinity .

Methodological Considerations

  • Data Contradiction Analysis : When bioactivity conflicts arise (e.g., high potency in bacteria but not fungi), cross-validate with cytotoxicity assays (e.g., MTT) to rule off-target effects .
  • Thermal Stability Assessment : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C suggests suitability for high-temperature applications) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate
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Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

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